molecular formula C12H11NO2 B8415358 1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one

1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one

Cat. No.: B8415358
M. Wt: 201.22 g/mol
InChI Key: KZFRRUKQNOAHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-hydroxy-4-methyl-1,2-dihydrocyclopenta[b]indol-3-one

InChI

InChI=1S/C12H11NO2/c1-13-10-4-2-7(14)6-9(10)8-3-5-11(15)12(8)13/h2,4,6,14H,3,5H2,1H3

InChI Key

KZFRRUKQNOAHAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C3=C1C(=O)CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent[b]indol- 3(2H)-one (5.0 g) was suspended in EtOH (100 ml), and thereafter 10% NaOH solution (50 ml) was added and the mixture was stirred at room temperature for 3 hours. The mixture was concentrated in vacuo, CH2Cl2 (100 ml) was added followed by 10% HCl until the aqueous layer was neutralized. The layers were separated and the aqueous phase extracted with CH2Cl2 (2×100 ml). The organic portion was dried (Na2SO4) and concentrated and the residue was recrystallized from 95% EtOH to provide 1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one as an off-white solid. The phenol was dissolved in CH2Cl2 (100 ml), and thereafter 1,8-diazabicyclo[5.4.0]undec-7-ene (0.4 g) was added followed by methyl isocyanate (1.4 g) and the mixture was stirred overnight. The mixture was concentrated in vacuo to afford an oily solid which was crystallized from EtOH to provide 1,4-dihydro-7 -methylaminocarbonyloxy-4-methylcyclopent[b]indol-3(2H)-one (1.1 g).
Name
7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent[b]indol- 3(2H)-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.